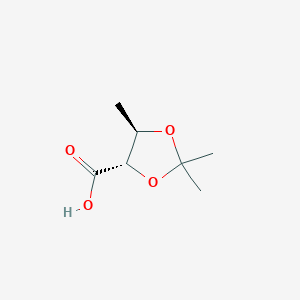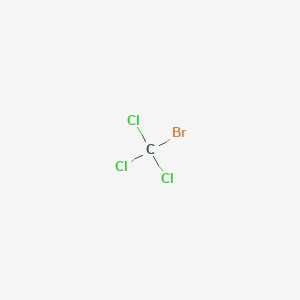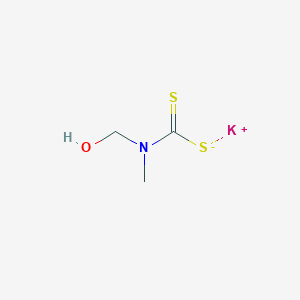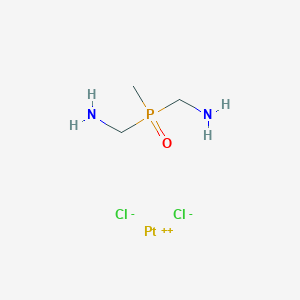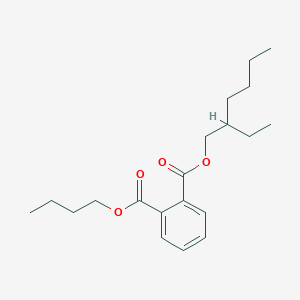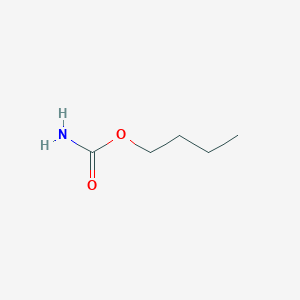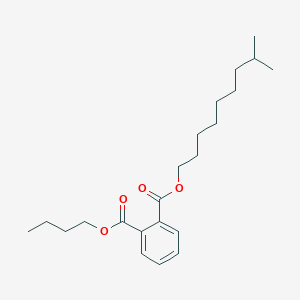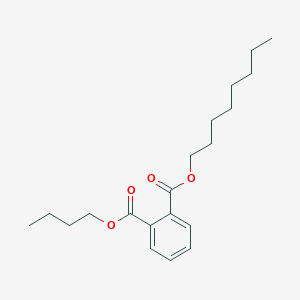
10-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-3,7,11-triethyl-azacyclotetradecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-3,7,11-triethyl-azacyclotetradecan-2-one, commonly known as AZT, is a synthetic compound that belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). AZT is a potent antiviral agent that is widely used in the treatment of HIV/AIDS. The compound was first synthesized in the 1960s by Jerome Horwitz and his team at the Michigan Cancer Foundation. The discovery of AZT marked a significant milestone in the development of antiviral therapy for HIV/AIDS.
Scientific Research Applications
1. Role in Advanced Glycation End-products Formation
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming advanced glycation end-products (AGEs) like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1) and others. These AGEs are linked to complications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
2. Antioxidant Properties and Radical Scavenging
The molecular combinations of antioxidants like ascorbic acid and alpha-tocopherol pharmacophore have been evaluated for their radical scavenging activities. Compounds like 3,4-dihydroxy-5R-2(R,S)-(6-hydroxy-2,5,7,8-tetramethylchroman-2(R,S)yl-methyl)-1,3]dioxolan-4S-yl]-5H-furan-2-one demonstrated potent antioxidant effects (Manfredini et al., 2000).
3. Synthesis of Chiral Monomers for Polyamide
The chiral monomer N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of AABB-type stereoregular polyamide, has been synthesized using compounds derived from natural amino acids like L-glutamic acid and L-alanine (Gómez, Orgueira, & Varela, 2003).
4. Formation, Modification of Proteins, and Enzymatic Detoxification
Methylglyoxal modifies guanylate residues and proteins, leading to apoptosis and receptor-mediated endocytosis in monocytes and macrophages. Its enzymatic detoxification plays a role in diabetic complications, atherosclerosis, immune response in starvation, aging, and oxidative stress (Thornalley, 1996).
5. Synthesis and Polymerization of Amino Acid Derivatives
Synthesis of novel 3-amino-5-trifluoromethylazoles as a method to obtain N-(Azol-3-yl)amines has been reported. These compounds are significant in the development of new pharmaceuticals and chemical products (Martins et al., 2006).
properties
CAS RN |
135559-94-3 |
|---|---|
Product Name |
10-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
Molecular Formula |
C25H48N2O5 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
10-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30) |
InChI Key |
RSMFLBIGOXZFRL-UHFFFAOYSA-N |
SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Canonical SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
synonyms |
Azacyclotetradecan-2-one, 10-((3-amino-3,6-dideoxy-alpha-D-mannopyranosyl)oxy)-3,7,11-triethyl-, (3R-(3R*,7S*,10R*,11R*))- Sch 38518 Sch-38518 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




